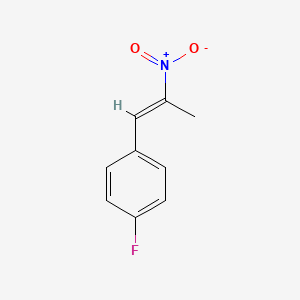

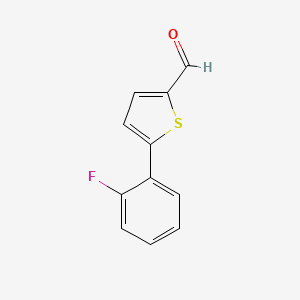

Benzene, 1-fluoro-4-(2-nitropropenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Benzene, 1-fluoro-4-(2-nitropropenyl)-" is not directly mentioned in the provided papers. However, the papers do discuss various fluoro-substituted benzene derivatives and their properties, which can provide insights into the behavior of similar compounds. For instance, the synthesis of soluble fluoro-polyimides involves a fluorine-containing aromatic diamine that is synthesized by coupling a chloro-nitro-trifluoromethylbenzene with hydroquinone in the presence of a strong base . Additionally, the study of fluorinated benzimidazole-substituted nitronyl nitroxides reveals how the introduction of fluorine atoms into the benzene ring can significantly affect the acidity and redox properties of the compounds .

Synthesis Analysis

The synthesis of fluoro-substituted benzene compounds can involve various methods, such as direct fluorination or nucleophilic aromatic substitution. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene was prepared by direct fluorination and by fluorodenitration of a dinitro precursor . Similarly, bis(ether amine)s derivatives were synthesized by fluoro displacement with 1-fluoro-4-nitrobenzene or nitro displacement with dinitrobenzene, followed by reduction to the corresponding amines .

Molecular Structure Analysis

The molecular structure of fluoro-substituted benzenes can be confirmed using techniques such as single-crystal X-ray diffraction, as seen in the study of fluorinated benzimidazole-substituted nitronyl nitroxides . The structure of 2-(2-fluoro-4-nitroanilinoethyl)benzaldehyde shows planar and parallel fragments linked through an ethylene bridge .

Chemical Reactions Analysis

Fluoro-substituted benzenes can undergo nucleophilic aromatic substitution, where the fluorine atom is replaced by various nucleophiles, leading to novel derivatives with different substitution patterns . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups on the benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted benzenes are influenced by the nature and position of the substituents. For instance, the mesomorphic properties of phenyl benzoates are affected by terminal and lateral fluoro-substitution, which can influence phase transition temperatures and the stability of the smectic A phase . The vibrational characteristics of fluoro-substituted benzenes can be studied using FT-IR and FT-Raman spectroscopy, providing information on the impact of substitutions on the structures . The fluorescence spectra and quenching of singlet state emission in fluoro(trifluoromethyl)benzenes have been investigated, showing how substituents and external factors can affect the emission properties .

Aplicaciones Científicas De Investigación

Synthesis and Nucleophilic Aromatic Substitution

Javier Ajenjo et al. (2016) explored the synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. The study provided insights into novel synthesis routes and potential applications in creating (pentafluorosulfanyl)benzenes with specific substitution patterns, relevant to pharmaceutical and agrochemical research (Ajenjo et al., 2016).

Analytical Chemistry Applications

A. Jastrzębska et al. (2016) developed a new reagent for precolumn derivatization of selected biogenic amines, improving the chromatographic determination of these compounds in wine samples. This research illustrates the chemical's role in enhancing analytical methods for food quality control (Jastrzębska et al., 2016).

Antimicrobial Research

K. Liaras et al. (2011) investigated new compounds with potential antimicrobial activity, focusing on molecules that include benzene structures with fluoro, bromo, methoxy, nitro, methyl, and chloro groups. The study revealed potent activity against both Gram-positive and Gram-negative bacteria and fungi, suggesting applications in developing new antimicrobial agents (Liaras et al., 2011).

Material Science

Teruo Beppu et al. (2015) presented a novel architecture for green fluorophores based on benzene, demonstrating potential applications in luminescent materials for imaging and display technologies. This research highlights the compound's utility in designing new optical materials with enhanced spectroscopic signals (Beppu et al., 2015).

Organic Chemistry

Eric L. Spitler et al. (2008) synthesized new bisdonor/bisacceptor-functionalized tetrakis(phenylethynyl)benzene and bis(dehydrobenzoannuleno)benzene chromophores with fluoro acceptor groups. The study contributes to the understanding of structure-property relationships in organic compounds, paving the way for advancements in optical materials and device components (Spitler et al., 2008).

Propiedades

IUPAC Name |

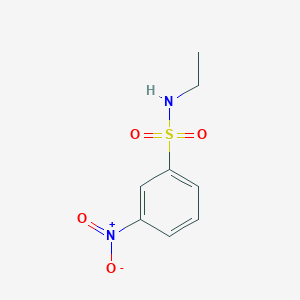

1-fluoro-4-[(E)-2-nitroprop-1-enyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAXWARMFBBINZ-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)F)/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-fluoro-4-(2-nitropropenyl)- | |

CAS RN |

775-31-5 |

Source

|

| Record name | Benzene, 1-fluoro-4-(2-nitropropenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)

![methyl (2R)-5-[[(2S)-1-methoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B1336789.png)